Chiral Allylic Amine Yield and Enantioselectivity vs. Achiral Analogs
The chiral N-aryl motif, as found in N-(4-methoxyphenyl)ethyl derivatives, is critical for achieving high enantioselectivity in palladium-catalyzed rearrangements. When a related prochiral N-(4-methoxyphenyl)benzimidate substrate is used, it yields chiral allylic amides with 81-95% enantiomeric excess (ee) [1]. This is in stark contrast to the use of simpler, achiral N-allyl aniline derivatives, which lack the stereochemical control necessary for asymmetric induction and would produce racemic mixtures, thereby providing 0% ee under similar conditions.
| Evidence Dimension | Enantioselectivity (ee) in Asymmetric Synthesis |
|---|---|
| Target Compound Data | 81–95% ee (via analogous N-(4-methoxyphenyl)benzimidate) |
| Comparator Or Baseline | Achiral N-allyl aniline derivative: 0% ee (racemic) |
| Quantified Difference | Provides access to non-racemic chiral amines vs. racemic mixture |
| Conditions | Pd(II)-catalyzed allylic imidate rearrangement at room temperature [1] |
Why This Matters
This compound class enables the synthesis of enantiopure building blocks, a requirement for many pharmaceuticals, whereas achiral analogs are unsuitable for such applications.
- [1] Anderson, C. E., & Overman, L. E. (2005). Catalytic Asymmetric Synthesis of Chiral Allylic Amines. Evaluation of Ferrocenyloxazoline Palladacycle Catalysts and Imidate Motifs. The Journal of Organic Chemistry, 70(2), 648-657. View Source
